2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F4N2O It is characterized by the presence of an amino group, a fluoro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a fluorobenzonitrile derivative. One common method involves the reaction of 2-amino-6-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to antagonize voltage-dependent sodium channels, which can be exploited for their neuroprotective effects . The compound may also interact with other ion channels and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Shares the amino and fluoro groups but lacks the trifluoromethoxy group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with different functional groups.
Uniqueness
2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H4F4N2O |
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Molecular Weight |
220.12 g/mol |
IUPAC Name |
2-amino-6-fluoro-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4F4N2O/c9-6-1-4(15-8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 |
InChI Key |
VVRLCFLVYSNQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)OC(F)(F)F |
Origin of Product |
United States |
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